molecular formula C18H15O6P3 B14628141 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide CAS No. 57156-84-0

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide

Cat. No.: B14628141
CAS No.: 57156-84-0
M. Wt: 420.2 g/mol
InChI Key: BAMIGUAXXACTCJ-UHFFFAOYSA-N
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Description

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide is a chemical compound known for its unique structure and properties It belongs to the class of cyclic phosphoric acid anhydrides and is characterized by the presence of three oxygen atoms and three phosphorus atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide typically involves the reaction of phosphorus trichloride with phenol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran or methylene chloride and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphorinane compounds .

Mechanism of Action

The mechanism by which 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions and act as a ligand in coordination chemistry. It can also participate in phosphorylation reactions, transferring its phosphate groups to other molecules, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide is unique due to its specific phenyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific reactivity patterns .

Properties

CAS No.

57156-84-0

Molecular Formula

C18H15O6P3

Molecular Weight

420.2 g/mol

IUPAC Name

2,4,6-triphenyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide

InChI

InChI=1S/C18H15O6P3/c19-25(16-10-4-1-5-11-16)22-26(20,17-12-6-2-7-13-17)24-27(21,23-25)18-14-8-3-9-15-18/h1-15H

InChI Key

BAMIGUAXXACTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=O)OP(=O)(OP(=O)(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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